molecular formula C13H10O5 B016414 2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate CAS No. 1049701-64-5

2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate

Cat. No. B016414
M. Wt: 246.21 g/mol
InChI Key: LCNHACKNQUILCO-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter) and odor.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

This involves analyzing the molecular structure of the compound. It includes understanding the arrangement of atoms, types of bonds, molecular geometry, and the presence of any functional groups.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, molar mass, and reactivity.


Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions or applications of the compound.


properties

IUPAC Name

2,2-dihydroxycyclopenta[b]naphthalene-1,3-dione;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O4.H2O/c14-11-9-5-7-3-1-2-4-8(7)6-10(9)12(15)13(11,16)17;/h1-6,16-17H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNHACKNQUILCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)C(C3=O)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583392
Record name 2,2-Dihydroxy-1H-cyclopenta[b]naphthalene-1,3(2H)-dione--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate

CAS RN

1049701-64-5
Record name 2,2-Dihydroxy-1H-cyclopenta[b]naphthalene-1,3(2H)-dione--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate
Reactant of Route 2
Reactant of Route 2
2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate
Reactant of Route 3
2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate
Reactant of Route 4
2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate
Reactant of Route 5
2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate
Reactant of Route 6
2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate

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